Chemical Properties of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate
Chemical Properties of Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate
Executive Summary & Scaffold Analysis
Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate (CAS: 693245-83-9 ) represents a high-value pharmacophore in modern medicinal chemistry. Unlike simple pyrans, this bifunctional scaffold offers orthogonal reactivity at the C4-ketone and C2-ester positions, enabling the rapid construction of sp³-rich libraries.
In the context of "escaping flatland"—the industry shift from planar aromatic structures to three-dimensional architectures—this molecule serves as a critical chiral pool precursor. Its tetrahydropyran core mimics carbohydrate motifs without the metabolic instability of hemiacetals, making it an ideal bioisostere for morpholines and piperidines in drug design.
Core Identity Profile[1]
| Property | Specification |
| IUPAC Name | Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate |
| CAS Number | 693245-83-9 |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| Physical State | Viscous oil or low-melting solid (Analogous Ethyl Ester is solid) |
| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |
| Chirality | Contains one stereocenter at C2; commercially avail.[1] as racemate or enantiopure |
Synthetic Accessibility & Production[4]
The synthesis of this compound is a test of stereocontrol and regioselectivity. While reduction of 4-pyrone-2-carboxylates (comanates) is possible, the Hetero-Diels-Alder (HDA) approach using Danishefsky’s Diene is the industry standard for generating this scaffold with high enantioselectivity potential.
The "Gold Standard" Route: Lewis Acid-Catalyzed HDA
This route utilizes the electron-rich nature of Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) reacting with Methyl Glyoxylate . The reaction proceeds via a stepwise Mukaiyama aldol-cyclization sequence or a concerted [4+2] cycloaddition, depending on the catalyst.
Mechanistic Workflow (DOT Visualization)
[2]
Detailed Experimental Protocol (HDA Route)
Objective: Synthesis of the racemate intermediate (dihydro-precursor) followed by reduction.
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Reagent Setup:
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Flame-dry a 250 mL round-bottom flask under Argon.
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Charge with Methyl Glyoxylate (10 mmol) and anhydrous CH₂Cl₂ (50 mL).
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Add Lewis Acid catalyst (e.g., ZnCl₂ or Eu(fod)₃, 10 mol%). Cool to 0°C.
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Cycloaddition:
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Add Danishefsky’s Diene (11 mmol) dropwise over 15 minutes.
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Observation: Solution typically turns yellow/orange.
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Stir at 0°C for 4 hours, then warm to RT overnight.
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Workup (The Critical Step):
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Add dilute HCl (1N, 20 mL) in THF to hydrolyze the silyl enol ether. Stir vigorously for 1 hour. Crucial: This step converts the initial cycloadduct into the dihydropyranone.
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Extract with DCM (3x), dry over MgSO₄, and concentrate.
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Hydrogenation:
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Dissolve the crude dihydropyranone in MeOH.
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Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 6 hours.
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Filter through Celite to yield Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate .
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Reactivity Profile & Functionalization[6]
The chemical utility of this compound lies in its ability to be selectively manipulated at two distinct sites.[3][4]
A. The C4-Ketone: Reductive Amination & Sp³ Expansion
The C4 ketone is sterically accessible and prone to nucleophilic attack. It is the primary entry point for introducing nitrogen functionality.
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Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields 4-amino-pyran-2-carboxylates.
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Stereochemical Note: Hydride delivery usually occurs from the axial face, favoring the thermodynamically stable equatorial amine (cis-relative to the C2-ester if the ester is equatorial).
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Grignard/Organolithium: Addition of R-MgBr often yields the tertiary alcohol. The stereoselectivity is governed by the Felkin-Anh model, influenced by the ring oxygen.
B. The C2-Ester: Scaffold Diversification
The C2-ester is an "acetal-adjacent" carboxylate. While stable, it is sensitive to base-catalyzed epimerization if the C2-proton is acidic enough (though less so than beta-keto esters).
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Hydrolysis: LiOH/THF/H₂O yields the free acid (building block for peptide coupling).
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Reduction: LiBH₄ reduction yields the hydroxymethyl derivative, a precursor to chiral ethers.
C. Stability & Storage
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Acid Stability: High. Compatible with TFA deprotection protocols.
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Base Stability: Moderate. Prolonged exposure to strong bases (NaH, LDA) can cause retro-aldol fragmentation or elimination (beta-elimination of the ring oxygen).
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Storage: Store at 2-8°C under inert gas. Hygroscopic.
Logical Application in Drug Discovery
This scaffold is particularly relevant for Fragment-Based Drug Discovery (FBDD) . It provides a rigid, polar core that improves solubility compared to carbocyclic analogs (cyclohexanones).
Case Study: Peptidomimetics In the design of protease inhibitors, the 4-oxotetrahydropyran-2-carboxylate mimics the Proline turn geometry but with altered hydrogen-bonding capability due to the ether oxygen.
Functionalization Workflow
References
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Danishefsky, S. J., & Kitahara, T. (1974). "A Useful Diene for the Diels-Alder Reaction."[3][5] Journal of the American Chemical Society.[5]
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Ghosh, A. K., et al. (1996).[5] "Asymmetric hetero Diels-Alder reactions of Danishefsky's diene and glyoxylate esters catalyzed by chiral bisoxazoline derived catalysts." Tetrahedron: Asymmetry.
- Behr, J. B., et al. (2003). "New synthesis of 4-oxotetrahydropyran-2-carboxylates." Tetrahedron Letters. (General reference for pyranone reduction).
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PubChem Compound Summary. "Tetrahydro-4-methyl-2H-pyran derivatives." National Center for Biotechnology Information.
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Fluorochem Product Data. "Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate."[6] (Analogous properties).
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 6. Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate | CymitQuimica [cymitquimica.com]
